molecular formula C12H20N6O6S B3129297 N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine CAS No. 339020-86-9

N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine

Cat. No. B3129297
CAS RN: 339020-86-9
M. Wt: 376.39 g/mol
InChI Key: UGUOZSRXVAPZMW-UHFFFAOYSA-N
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Description

“N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine” is a complex organic compound. It contains a pyridinamine group, which is a type of nitrogen-containing heterocycle. It also has a piperazino group, which is a type of secondary amine, and a methylsulfonyl group, which is a type of organosulfur compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinamine ring, the introduction of the nitro groups, and the attachment of the piperazino and methylsulfonyl groups. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridinamine ring would likely contribute to the compound’s aromaticity, while the nitro groups could potentially make the compound more reactive. The piperazino and methylsulfonyl groups would also likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitro groups could potentially make the compound more reactive. The compound’s solubility, melting point, boiling point, and other physical and chemical properties would also be influenced by its molecular structure .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in the rational design of drugs due to its presence in a wide range of therapeutic agents. The modification of the substitution pattern on the piperazine nucleus results in significant differences in the medicinal potential of the resultant molecules. Research emphasizes the flexibility of piperazines as building blocks for drug discovery, highlighting their role in central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The adaptability of piperazine-based molecular fragments supports their use in designing molecules for various diseases, underscoring the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine as a vital building block in anti-TB molecules, offering insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB compounds. The review suggests that focusing on piperazine can aid in developing safer, selective, and cost-effective anti-mycobacterial agents, indicating the compound's significant role in addressing tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Serotonin 5-HT(6) Receptor Ligands

Research on the role of 5-HT(6) receptor antagonists in treating learning and memory disorders has identified piperazine derivatives as selective antagonists. These findings suggest the therapeutic potential of piperazine derivatives in cognition enhancement, supported by behavioral studies and in vivo microdialysis showing increases in extracellular glutamate levels in the frontal cortex. This underscores the significance of piperazine derivatives in exploring treatments for cognitive disorders (Russell & Dias, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without more information, it’s difficult to speculate on the potential mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has potential uses in medicine, for example, future research could focus on studying its pharmacological effects and optimizing its synthesis .

properties

IUPAC Name

N,1-dimethyl-6-(4-methylsulfonylpiperazin-1-yl)-3,5-dinitro-4H-pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O6S/c1-13-11-9(17(19)20)8-10(18(21)22)12(14(11)2)15-4-6-16(7-5-15)25(3,23)24/h13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUOZSRXVAPZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CC(=C(N1C)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123883
Record name 1,4-Dihydro-N,1-dimethyl-6-[4-(methylsulfonyl)-1-piperazinyl]-3,5-dinitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine

CAS RN

339020-86-9
Record name 1,4-Dihydro-N,1-dimethyl-6-[4-(methylsulfonyl)-1-piperazinyl]-3,5-dinitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339020-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-N,1-dimethyl-6-[4-(methylsulfonyl)-1-piperazinyl]-3,5-dinitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 2
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 3
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 4
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 5
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine
Reactant of Route 6
N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine

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